molecular formula C25H34FN3O2 B1677881 Pimavanserin CAS No. 706779-91-1

Pimavanserin

Número de catálogo: B1677881
Número CAS: 706779-91-1
Peso molecular: 427.6 g/mol
Clave InChI: RKEWSXXUOLRFBX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pimavanserina es un compuesto antipsicótico atípico que se vende bajo el nombre comercial Nuplazid. Se utiliza principalmente para el tratamiento de las alucinaciones y los delirios asociados con la psicosis de la enfermedad de Parkinson. A diferencia de otros antipsicóticos, la pimavanserina no actúa como un antagonista del receptor de dopamina. En cambio, funciona como un agonista inverso y antagonista en los receptores de serotonina 5-HT2A, lo que la hace única en su clase .

Aplicaciones Científicas De Investigación

Introduction to Pimavanserin

This compound is a novel antipsychotic medication primarily developed for the treatment of Parkinson's disease psychosis (PDP). It is recognized as the first drug approved by the United States Food and Drug Administration (FDA) specifically for this condition. Unlike traditional antipsychotics, this compound functions as a selective serotonin inverse agonist, primarily targeting the 5-HT2A receptor, which is implicated in various neuropsychiatric disorders.

Efficacy in Clinical Trials

This compound has been extensively studied for its efficacy in treating hallucinations and delusions associated with PDP. Key findings from clinical trials include:

  • Phase III Trials : A pivotal Phase III trial demonstrated that this compound significantly reduced the severity of hallucinations and delusions compared to placebo, as measured by the Scale for the Assessment of Positive Symptoms (SAPS) . The results indicated a statistically significant improvement with a p-value of 0.0014 and an effect size of 0.50.
  • Long-term Efficacy : Additional studies have shown that patients who continued treatment with this compound experienced sustained benefits over time, with improvements in caregiver burden and sleep quality .

Safety Profile

This compound has a favorable safety profile, with adverse effects being relatively mild and comparable to placebo. Notably, it does not exacerbate motor symptoms in Parkinson's disease patients, which is a significant concern with traditional antipsychotics .

Treatment Potential

Recent studies have explored the potential of this compound in treating psychosis associated with various forms of dementia, including Alzheimer’s disease and dementia with Lewy bodies. Findings include:

  • HARMONY Study : This Phase III trial evaluated this compound's ability to prevent relapse of psychosis in patients with dementia-related psychosis. The study found that this compound reduced the risk of relapse by 2.8 times compared to placebo (hazard ratio = 0.353; p=0.0023) .
  • Subgroup Analysis : In patients exhibiting more severe psychotic symptoms at baseline, this compound demonstrated significant efficacy compared to placebo, reinforcing its therapeutic potential in this population .

Case Studies

Several case studies have documented individual patient responses to this compound in dementia-related psychosis, highlighting improvements in both psychotic symptoms and overall quality of life. These cases often report reduced hallucinations and delusions without significant cognitive decline or worsening of motor function.

Comparative Analysis with Other Treatments

Treatment Efficacy Safety Profile Key Findings
This compound Significant reduction in PDP symptomsWell-tolerated, no worsening of motor symptomsFDA-approved for PDP; effective in dementia-related psychosis
Traditional Antipsychotics Variable; often less effectiveHigher risk of motor symptom exacerbationAssociated with cognitive decline and other adverse effects

Análisis Bioquímico

Biochemical Properties

Pimavanserin primarily acts as an antagonist and inverse agonist at serotonin 5HT2A receptors, with less potent actions at serotonin 5HT2C receptors . By binding to these receptors, this compound modulates the serotonin signaling pathways, which are implicated in the pathophysiology of psychosis. The interaction with serotonin receptors helps to alleviate hallucinations and delusions without exacerbating motor symptoms in Parkinson’s disease patients .

Cellular Effects

This compound influences various cellular processes, particularly in neurons. By modulating serotonin 5HT2A and 5HT2C receptors, this compound affects cell signaling pathways, leading to changes in gene expression and cellular metabolism . This modulation helps to restore the balance between dopamine and serotonin systems in the brain, which is crucial for managing psychotic symptoms in Parkinson’s disease .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to serotonin 5HT2A receptors as an antagonist and inverse agonist . This binding inhibits the receptor’s activity, reducing the downstream signaling that contributes to psychotic symptoms. Additionally, this compound’s interaction with serotonin 5HT2C receptors further modulates the serotonin system, enhancing its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained efficacy over time. Studies have shown that this compound maintains its pharmacological activity without significant degradation, ensuring consistent therapeutic effects . Long-term studies in vitro and in vivo have indicated that this compound continues to modulate serotonin receptors effectively, providing lasting relief from psychotic symptoms .

Dosage Effects in Animal Models

Animal model studies have revealed that the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively reduces psychotic symptoms without causing significant adverse effects . At higher doses, some toxic effects have been observed, highlighting the importance of dose optimization in clinical settings .

Metabolic Pathways

This compound is metabolized primarily in the liver, involving enzymes such as cytochrome P450 3A4 . The metabolic pathways of this compound lead to the formation of various metabolites, which are then excreted from the body. The interaction with cytochrome P450 3A4 is crucial for the drug’s metabolism and clearance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the drug’s localization to target sites, ensuring its therapeutic efficacy. This compound’s distribution is essential for its action on serotonin receptors in the brain .

Subcellular Localization

This compound’s subcellular localization is primarily within the neuronal cells, where it interacts with serotonin receptors on the cell membrane . The drug’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective action on the intended receptors .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La pimavanserina se puede sintetizar a través de varios métodos. Un método común implica el uso de 4-hidroxibenzaldehído como material de partida, que se somete a una serie de reacciones que incluyen eterificación, aminación reductora y formación de urea para producir el producto final . Otro método comienza con 4-fluorobenzaldehído y 4-amino-1-metil piperidina, que reaccionan en presencia de diclorometano y ácido acético, seguido de reducción con borohidruro de sodio .

Métodos de producción industrial

La producción industrial de pimavanserina generalmente implica la optimización de las rutas sintéticas para garantizar un alto rendimiento y pureza. Por ejemplo, se ha desarrollado una ruta sintética práctica a partir de 4-hidroxibenzaldehído y (4-fluorofenil)metilamina, alcanzando una pureza del 99.84% y un rendimiento total del 46% . Este método utiliza condiciones de reacción suaves y materiales de partida económicos, lo que lo hace adecuado para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones

La pimavanserina experimenta diversas reacciones químicas, que incluyen:

    Oxidación: La pimavanserina se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.

    Reducción: El compuesto se puede reducir utilizando reactivos como el borohidruro de sodio.

    Sustitución: La pimavanserina puede sufrir reacciones de sustitución, particularmente involucrando sus anillos aromáticos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis y las reacciones de la pimavanserina incluyen:

    Borohidruro de sodio: Se utiliza para reacciones de reducción.

    Diclorometano: Se utiliza como disolvente en diversas reacciones.

    Ácido acético: Se utiliza como catalizador en algunas reacciones.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la aminación reductora de intermediarios conduce a la formación de la propia pimavanserina .

Actividad Biológica

Pimavanserin, marketed as Nuplazid®, is a novel atypical antipsychotic primarily used for treating hallucinations and delusions associated with Parkinson's disease psychosis (PDP). Approved by the FDA in 2016, it represents a significant advancement in managing neuropsychiatric symptoms without exacerbating motor dysfunction. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.

This compound is a selective inverse agonist at the serotonin 5-HT2A receptors and exhibits lower affinity for 5-HT2C receptors. Its unique mechanism distinguishes it from traditional antipsychotics, which often antagonize dopamine D2 receptors. The drug's action at the 5-HT2A receptor is believed to mitigate psychotic symptoms while preserving motor function, a critical consideration in Parkinson's disease patients .

Pharmacokinetics:

  • Absorption: Rapid gastrointestinal absorption with peak plasma concentration at approximately 6 hours post-administration.
  • Half-life: Approximately 57 hours, allowing for once-daily dosing.
  • Metabolism: Primarily metabolized by CYP3A4 and CYP3A5 enzymes, with minimal impact on these cytochrome P450 isoenzymes .

Clinical Efficacy

Numerous clinical trials have assessed the efficacy of this compound in treating PDP. A pivotal phase 3 randomized controlled trial demonstrated a significant reduction in psychotic symptoms as measured by the Scale for Assessment of Positive Symptoms in Parkinson's Disease (SAPS-PD). Patients receiving this compound showed a 37% improvement compared to a 14% improvement in the placebo group .

Summary of Key Clinical Trials

StudyDesignSample SizeTreatmentDurationOutcome
Cummings et al. (2014)Randomized, double-blind199This compound 40 mg vs Placebo6 weeksSignificant reduction in SAPS-PD scores (p=0.001)
Meltzer et al. (2014)Phase II, multi-center60This compound (20-60 mg) vs Placebo4 weeksNotable symptom improvement
NCT00658567 (2015)Randomized parallel assignment123This compound (10-20 mg) vs Placebo6 weeksSignificant efficacy in reducing psychosis symptoms
NCT00477672 (2015)Randomized parallel assignment298This compound (10-40 mg) vs Placebo6 weeksEffective in managing PDP symptoms

Safety Profile

This compound has been generally well-tolerated across various studies. Adverse events were reported in about 11% of patients treated with this compound compared to 4% in the placebo group. Common side effects included nausea and somnolence, but no significant worsening of motor symptoms was observed . Long-term studies indicate that serious adverse events occurred in approximately 41% of patients, but these were manageable and did not outweigh the benefits of treatment .

Case Studies

  • Long-term Efficacy Study : An open-label study involving 459 patients over an average follow-up of 454 days reported that approximately 71% of participants experienced symptom improvement while on this compound. However, about 40% required additional antipsychotic medications to maintain symptom control .
  • Retrospective Chart Review : A review involving 91 patients indicated that initial improvement was observed in about 76% of cases after starting treatment with this compound. After a mean duration of treatment of 56 weeks, approximately 36% remained on monotherapy .

Propiedades

IUPAC Name

1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34FN3O2/c1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21/h4-11,19,23H,12-18H2,1-3H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEWSXXUOLRFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90990906
Record name Pimavanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90990906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

604.2±55.0
Record name Pimavanserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05316
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Parkinson's disease psychosis (PDP) is a imbalance of serotonin and dopamine from disruption of the normal balance between the serotonergic and dopaminergic receptors and neurotransmitters in the brain. The mechanism by which pimavanserin treats hallucinations and delusions associated with Parkinson’s disease psychosis is not fully established. It is possible that pimavanserin acts via inverse agonist and antagonist activity at serotonin 5-HT2A receptors with limited effects on serotonin 5-HT2C receptors. Pimavanserin is an inverse agonist and antagonist of serotonin 5-HT2A receptors with high binding affinity, demonstrating low binding affinity to serotonin 5-HT2C receptors. In addition, this drug exhibits low affinity binding to sigma 1 receptors. Pimavanserin lacks activity at muscarinic, dopaminergic, adrenergic, and histaminergic receptors, preventing various undesirable effects typically associated with antipsychotics.
Record name Pimavanserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05316
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

706779-91-1
Record name Pimavanserin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=706779-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pimavanserin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0706779911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimavanserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05316
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pimavanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90990906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIMAVANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ963P0DIK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

117-119
Record name Pimavanserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05316
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Pimavanserin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Pimavanserin
Reactant of Route 3
Reactant of Route 3
Pimavanserin
Reactant of Route 4
Reactant of Route 4
Pimavanserin
Reactant of Route 5
Reactant of Route 5
Pimavanserin
Reactant of Route 6
Reactant of Route 6
Pimavanserin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.